molecular formula C20H23N3O4S B2777873 N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 920395-72-8

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2777873
M. Wt: 401.48
InChI Key: RXFJBRRXZZVFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Al-Suwaidan et al. (2016) in the Journal of Enzyme Inhibition and Medicinal Chemistry explored the antitumor potential of quinazolinone analogs, demonstrating significant broad-spectrum antitumor activity. Their research found certain compounds nearly 1.5-3.0 times more potent than the control 5-FU, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Structural and Fluorescence Properties

Karmakar et al. (2007) in CrystEngComm studied the structural aspects of amide-containing isoquinoline derivatives. They discovered that these compounds exhibit strong fluorescence emission at lower wavelengths compared to their parent compounds, indicating potential use in fluorescence-based applications (Karmakar et al., 2007).

Antimicrobial Activity

Research in the BMC Chemistry by Mehta et al. (2019) synthesized and evaluated a series of quinazolinone derivatives for antimicrobial activity. Their findings indicated significant antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole, suggesting their potential as antimicrobial agents (Mehta et al., 2019).

Molecular Docking and Biological Potentials

El-Azab et al. (2016) in the Journal of Molecular Structure conducted a comprehensive study on the structural and vibrational properties of a quinazolinone derivative. They utilized molecular docking to show that this compound might exhibit inhibitory activity against BRCA2 complex, suggesting its potential in targeting specific biological pathways (El-Azab et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-13(25)14-6-8-15(9-7-14)21-18(26)12-28-19-16-4-2-3-5-17(16)23(10-11-24)20(27)22-19/h6-9,24H,2-5,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFJBRRXZZVFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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